molecular formula C11H8ClNO3S B1305957 6-phenoxypyridine-3-sulfonyl Chloride CAS No. 368869-91-4

6-phenoxypyridine-3-sulfonyl Chloride

Cat. No. B1305957
M. Wt: 269.7 g/mol
InChI Key: AHTIUBWJNYRYLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride, which is structurally similar to 6-phenoxypyridine-3-sulfonyl Chloride, is carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out a sulfonyl chlorination reaction . Another method involves the sulfonation of the corresponding pyridines or diazotation of 3-aminopyridines, followed by substitution of the diazo group with the sulfonyl group .


Molecular Structure Analysis

The molecular structure of 6-Phenoxypyridine-3-sulfonyl Chloride consists of a pyridine ring attached to a phenyl ring through an oxygen atom (phenoxy group), and a sulfonyl chloride group attached to the pyridine ring . The exact structure can be determined using techniques such as 3D electron diffraction .

Scientific Research Applications

Synthesis of Pyridine-3-Sulfonyl Chlorides, Sulfonic Acids, and Sulfonyl Amides

Specific Scientific Field

Organic Chemistry

Summary of the Application

6-Phenoxypyridine-3-sulfonyl Chloride is used as a synthon in the synthesis of new pyridine-3-sulfonyl chlorides, which are further converted to pyridine-3-sulfonic acids and sulfonyl amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Methods of Application or Experimental Procedures

The synthesis involves the diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This results in the formation of the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .

Results or Outcomes

The synthesized pyridine-3-sulfonyl chlorides were successfully converted to pyridine-3-sulfonic acids and sulfonyl amides . The conversion of 3-aminopyridines into the corresponding pyridine-3-sulfonyl chlorides included stages of amine diazotation and subsequent substitution of diazo group in the intermediate pyridine-3-diazonium chlorides .

Pyridinium Salts in Various Fields

Summary of the Application

Pyridinium salts, which could potentially include 6-Phenoxypyridine-3-sulfonyl Chloride, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Methods of Application or Experimental Procedures

The methods of application for pyridinium salts vary widely depending on the specific research topic . They can be used in synthetic routes, reactivity studies, and in the creation of pyridinium ionic liquids and pyridinium ylides .

Results or Outcomes

Pyridinium salts have shown importance as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . They also have applications in materials science and biological issues related to gene delivery .

Safety And Hazards

6-Phenoxypyridine-3-sulfonyl Chloride is a chemical compound that should be handled with care. It may cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only in a well-ventilated area .

properties

IUPAC Name

6-phenoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-17(14,15)10-6-7-11(13-8-10)16-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTIUBWJNYRYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380131
Record name 6-phenoxypyridine-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenoxypyridine-3-sulfonyl Chloride

CAS RN

368869-91-4
Record name 6-phenoxypyridine-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenoxypyridine-3-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Ekoue-Kovi, K Yearick, DP Iwaniuk… - Bioorganic & medicinal …, 2009 - Elsevier
… -4-quinolyl)-N′-ethyl-N′-(2-aminoethyl)-1,2-diaminoethane 10 (0.055 g, 0.21 mmol) and Et 3 N (0.06 mL, 0.42 mmol) in anhydrous CH 2 Cl 2 , 6-phenoxypyridine–3-sulfonyl chloride (…
Number of citations: 104 www.sciencedirect.com
RM Martinez - 2018 - search.proquest.com
This thesis is composed of two parts: Part one focuses on total synthesis and developing a route to the formal [6+ 6] sesquiterpene dimer cycloshizukaol A and related species. Part two …
Number of citations: 0 search.proquest.com

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